(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid
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Overview
Description
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with methyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can disrupt the replication of DNA in bacterial and cancer cells, leading to cell death . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with similar biological activities, including antimicrobial and anticancer properties.
Tetrazole derivatives: Tetrazoles are known for their use in pharmaceuticals and agrochemicals, with some structural similarities to thiadiazoles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C6H9N3S3 |
---|---|
Molecular Weight |
219.4 g/mol |
IUPAC Name |
(5-ethyl-1,3,4-thiadiazol-2-yl)-methylcarbamodithioic acid |
InChI |
InChI=1S/C6H9N3S3/c1-3-4-7-8-5(12-4)9(2)6(10)11/h3H2,1-2H3,(H,10,11) |
InChI Key |
ONMXKUFNZVCFKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)N(C)C(=S)S |
Origin of Product |
United States |
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